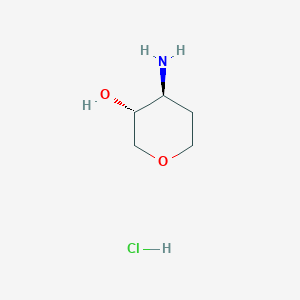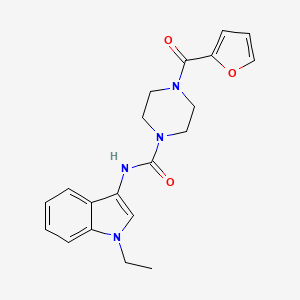
N-(5-metil-4-(fenil(metil)amino)-1H-1,2,3-triazol-1-il)-3-(4-clorofenil)-2,1-benzoxazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a chlorophenyl group, and a triazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications due to its unique chemical structure and properties.
Applications in Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Applications in Biology:
- Investigated for its potential as an antimicrobial and antiviral agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Applications in Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Applications in Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
- Employed in the formulation of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been reported to inhibit mitochondrial respiration , which suggests that this compound might also affect energy production pathways in cells.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that the compound might have good bioavailability.
Result of Action
Similar compounds have been reported to have diverse biological activities, suggesting that this compound might also have a broad range of effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the production of a similar compound has been reported to be risky and environmentally unfriendly in strong alkali solutions with h2o2 .
Métodos De Preparación
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl group. The triazole ring is then formed through a cyclization reaction, and the final step involves the attachment of the carboxamide group.
Synthetic Route:
Preparation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.
Formation of Triazole Ring: The triazole ring is formed by reacting the intermediate compound with hydrazine hydrate and an appropriate alkyne under reflux conditions.
Attachment of Carboxamide Group: The final step involves the reaction of the triazole intermediate with a suitable isocyanate to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Análisis De Reacciones Químicas
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Comparación Con Compuestos Similares
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring also show comparable properties, particularly in terms of their interactions with biological targets.
Chlorophenyl Derivatives: These compounds have the chlorophenyl group, which contributes to their chemical and biological properties.
Uniqueness:
- The combination of the benzoxazole, triazole, and chlorophenyl groups in a single molecule imparts unique chemical and biological properties.
- The compound’s specific structure allows for targeted interactions with molecular targets, enhancing its potential applications in various fields.
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O2/c1-15-22(24(31)29(2)18-6-4-3-5-7-18)26-28-30(15)19-12-13-21-20(14-19)23(32-27-21)16-8-10-17(25)11-9-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRAVGQTAXAICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
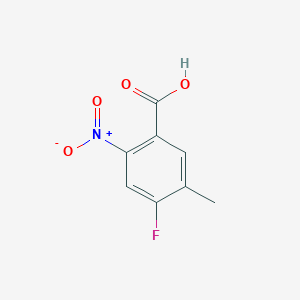
![2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2522028.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2522029.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)
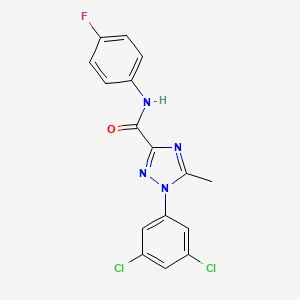
![2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2522033.png)
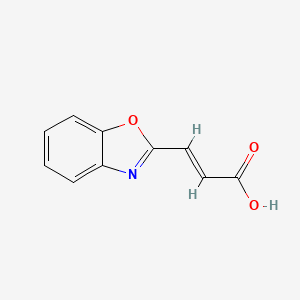

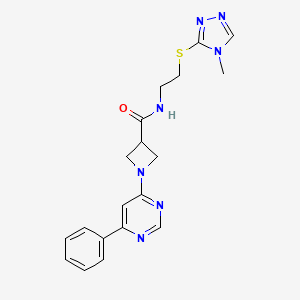

![2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B2522041.png)
